molecular formula C20H12BaN2O7S2 B570787 barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate CAS No. 121029-07-0

barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B570787
CAS No.: 121029-07-0
M. Wt: 593.77
InChI Key: FJOCAMVGNPLSJI-GXTSIBQPSA-L
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Description

Barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene sulfonate ligand. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of an amine precursor, which is then coupled with a naphthalene sulfonate derivative under controlled conditions to form the desired azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of the azo group.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent environments to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthoquinones, while reduction can produce sulfonated naphthylamines.

Scientific Research Applications

Barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and compounds.

    Biology: Employed in staining techniques to visualize cellular components and structures.

    Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The sulfonate groups enhance the compound’s solubility and facilitate its distribution in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is unique due to the presence of the barium ion, which imparts distinct properties such as enhanced stability and specific reactivity patterns. The combination of the diazenyl and sulfonate groups also contributes to its versatility in various applications.

Properties

CAS No.

121029-07-0

Molecular Formula

C20H12BaN2O7S2

Molecular Weight

593.77

IUPAC Name

barium(2+);(5Z)-6-oxo-5-[(1-sulfonatonaphthalen-2-yl)hydrazinylidene]naphthalene-2-sulfonate

InChI

InChI=1S/C20H14N2O7S2.Ba/c23-18-10-6-13-11-14(30(24,25)26)7-8-15(13)19(18)22-21-17-9-5-12-3-1-2-4-16(12)20(17)31(27,28)29;/h1-11,21H,(H,24,25,26)(H,27,28,29);/q;+2/p-2/b22-19-;

InChI Key

FJOCAMVGNPLSJI-GXTSIBQPSA-L

SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])NN=C3C4=C(C=CC3=O)C=C(C=C4)S(=O)(=O)[O-].[Ba+2]

Synonyms

1-Naphthalenesulfonic acid, 2-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-, barium salt (1:1)

Origin of Product

United States

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